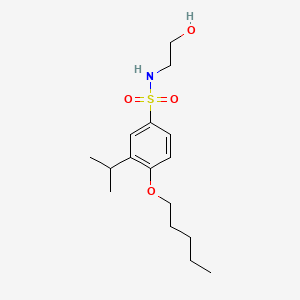amine CAS No. 1206142-22-4](/img/structure/B603058.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with dimethyl, pentyloxy, and sulfonamide groups, as well as a pyridin-2-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can be achieved through a multi-step process:
Formation of the Benzene Sulfonamide Core: The starting material, 4,5-dimethyl-2-hydroxybenzenesulfonamide, is reacted with pentyl bromide in the presence of a base such as potassium carbonate to introduce the pentyloxy group.
Introduction of the Pyridin-2-ylmethyl Group: The intermediate is then reacted with pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine has several applications in scientific research:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide moiety.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Chemical Biology: Employed as a probe to study sulfonamide interactions with biological targets.
Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-(pentyloxy)benzenesulfonamide: Lacks the pyridin-2-ylmethyl group.
4,5-dimethyl-2-(pentyloxy)-N-methylbenzenesulfonamide: Contains a methyl group instead of the pyridin-2-ylmethyl group.
Uniqueness
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl](2-pyridylmethyl)amine is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding affinity to biological targets and potentially increase its efficacy as an antimicrobial agent.
Properties
CAS No. |
1206142-22-4 |
|---|---|
Molecular Formula |
C19H26N2O3S |
Molecular Weight |
362.5g/mol |
IUPAC Name |
4,5-dimethyl-2-pentoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H26N2O3S/c1-4-5-8-11-24-18-12-15(2)16(3)13-19(18)25(22,23)21-14-17-9-6-7-10-20-17/h6-7,9-10,12-13,21H,4-5,8,11,14H2,1-3H3 |
InChI Key |
JVPNHFRYQFUWNP-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B602975.png)
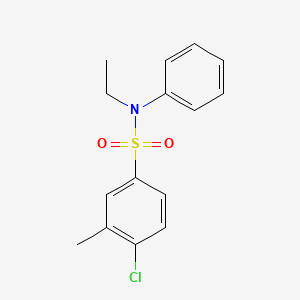
![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)
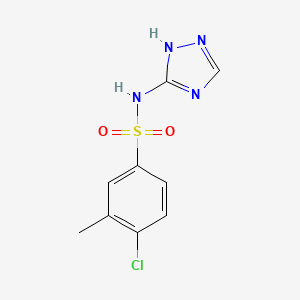
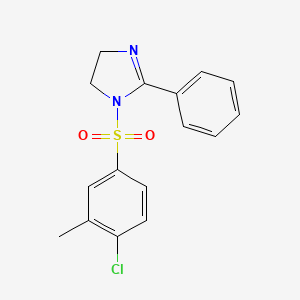
![4-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]morpholine](/img/structure/B602981.png)
![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)
![4-chloro-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B602985.png)
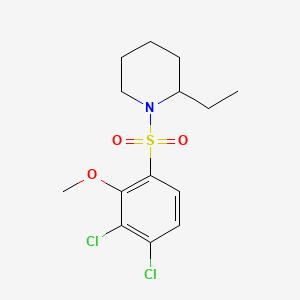
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)
amine](/img/structure/B602992.png)
amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
